1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the 3-chlorophenyl and 7-fluoro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the 6-methylpyridin-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their substituent groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C23H14ClFN2O3 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14ClFN2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-14(24)10-13)19-21(28)16-11-15(25)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
VAJYJZFOUSAKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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